Phenylguanidine nitrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
nitric acid;2-phenylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.HNO3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHKZQUSGDYVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379465 | |
| Record name | Nitric acid--N''-phenylguanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18860-78-1 | |
| Record name | Nitric acid--N''-phenylguanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | phenylguanidine nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for Phenylguanidine Nitrate
Synthetic Routes for Phenylguanidine Nitrate (B79036)
Synthesis from Aniline (B41778), Nitric Acid, and Cyanamide (B42294)
A common laboratory-scale synthesis of phenylguanidine nitrate involves the direct reaction of aniline, nitric acid, and cyanamide. prepchem.comd-nb.info In a typical procedure, aniline is treated with concentrated nitric acid and an aqueous solution of cyanamide in a solvent such as ethanol (B145695). prepchem.com The reaction mixture is heated under reflux for an extended period, often around 20 hours. prepchem.com Upon cooling, the this compound product precipitates and can be collected by filtration. prepchem.com Purification is typically achieved through recrystallization from a suitable solvent like ethanol. prepchem.com
Microwave-assisted synthesis offers a more rapid alternative. In this approach, a mixture of an aniline derivative, nitric acid, and aqueous cyanamide solution is heated in a microwave reactor at elevated temperatures (e.g., 150 °C) for a much shorter duration, typically 15-30 minutes. d-nb.info After cooling, the product is precipitated by adding it to a non-polar solvent like diethyl ether. d-nb.info
Preparation via Alkylamine Nitrates and Calcium Cyanamide
An alternative route to substituted guanidine (B92328) nitrates, including this compound, utilizes the reaction of alkylamine nitrates with calcium cyanamide. cdnsciencepub.com This method is analogous to the industrial production of guanidine nitrate from ammonium (B1175870) nitrate and calcium cyanamide. cdnsciencepub.com
In this process, an aqueous solution of an alkylamine nitrate (such as aniline nitrate) and calcium cyanamide is heated. cdnsciencepub.com This reaction was found to produce higher yields of this compound compared to other alkylguanidine nitrates. cdnsciencepub.com The direct fusion of alkylamine nitrates with calcium cyanamide at elevated temperatures (around 110°C) has also been explored. cdnsciencepub.com
Urea (B33335) Fusion Method for Guanidine Nitrate Precursors
The urea fusion method is a significant industrial process for producing guanidine nitrate, a key precursor that can be conceptually related to the synthesis of substituted guanidines. This method involves the reaction of urea with ammonium nitrate in a molten state. at.uasciencemadness.org The presence of urea helps to lower the melting point of the mixture, allowing the reaction to proceed at more moderate temperatures and reducing the hazards associated with molten ammonium nitrate. at.uagoogle.com
The reaction is typically carried out by heating a mixture of urea and ammonium nitrate. sciencemadness.org The process can be hazardous due to the explosive nature of ammonium nitrate mixtures, especially in anhydrous conditions at high temperatures. at.uagoogle.com The addition of water was an earlier modification to lower the fusion temperature, but this can lead to the formation of by-products such as dicyandiamide (B1669379) and melamine. at.uagoogle.com
Consideration of Specific Reagents and Catalysts in Guanidine Synthesis
The synthesis of guanidines, including this compound, can be influenced by the choice of reagents and catalysts. Classical methods for guanidine synthesis often employ guanylating agents like carbodiimides, thioureas, isothioureas, and cyanamides. researchgate.net
In the context of guanidine nitrate synthesis from urea and ammonium nitrate, silica (B1680970) gel is a commonly used catalyst. sciencemadness.orggoogleapis.com The catalyst facilitates the reaction in the molten state. sciencemadness.org However, the catalyst can be susceptible to poisoning by impurities such as phosphates and borates present in commercial-grade ammonium nitrate. dtic.mil
Other catalytic systems have been explored for various guanidine syntheses. For instance, aluminum sulphate has been used to facilitate the removal of water in the reaction of urea and ammonium chloride under pressure to produce guanidine. cdnsciencepub.com The use of chiral guanidine derivatives as organocatalysts is also a significant area of research, particularly in asymmetric synthesis. ineosopen.org
Comparison of Synthetic Methodologies: Yield, Purity, Scalability, and Cost Efficiency
The various synthetic methodologies for producing guanidine nitrate and its derivatives exhibit different advantages and disadvantages in terms of yield, purity, scalability, and cost-efficiency.
| Method | Typical Yield | Purity | Scalability | Cost Efficiency |
| Aniline, Nitric Acid, Cyanamide | 52-56% d-nb.info | Recrystallization often required prepchem.com | Suitable for lab-scale; microwave-assisted is rapid d-nb.info | Depends on the cost of starting materials. |
| Alkylamine Nitrates, Calcium Cyanamide | Variable, higher for this compound cdnsciencepub.com | Requires separation from calcium salts cdnsciencepub.com | Potentially scalable, building on industrial guanidine nitrate processes. cdnsciencepub.com | Calcium cyanamide is a relatively inexpensive starting material. |
| Urea Fusion (for Guanidine Nitrate) | Up to 92% (with urea) at.ua | Can be affected by by-products like dicyandiamide and melamine. at.uagoogle.com | Highly scalable for industrial production. at.uagoogle.com | Generally cost-effective due to inexpensive raw materials (urea, ammonium nitrate). at.ua |
| Urea, Ammonium Nitrate, Silica Gel | ~60% (lab scale) sciencemadness.org | Can be affected by catalyst poisoning. dtic.mil | Scalable to pilot plant and industrial levels. dtic.mil | Considered to have cost advantages over aqueous fusion processes. dtic.mil |
The direct synthesis from aniline, nitric acid, and cyanamide is a straightforward laboratory method. prepchem.comd-nb.info The use of alkylamine nitrates and calcium cyanamide offers an alternative based on established industrial chemistry. cdnsciencepub.com The urea fusion method, particularly with the addition of urea to lower the melting point, is a high-yield, scalable, and cost-effective industrial process for the precursor guanidine nitrate. at.ua The catalytic reaction of urea and ammonium nitrate over silica gel also presents a viable and economically advantageous route for large-scale production. dtic.mil
Reaction Mechanisms and Kinetics in this compound Formation
The formation of guanidine derivatives involves complex reaction mechanisms and is influenced by various kinetic factors. The specific pathway can depend on the chosen reagents and conditions.
Dehydration Processes in Alkylnitroguanidine Formation from Alkylguanidine Nitrate
The conversion of alkylguanidine nitrates to their corresponding alkylnitroguanidines by treatment with sulfuric acid is a significant related reaction. cdnsciencepub.com This transformation was initially thought to be a simple dehydration process, where sulfuric acid removes one molecule of water from the alkylguanidine nitrate salt. cdnsciencepub.com This method is part of a broader strategy for preparing N-alkyl-N'-nitroguanidines, which involves neutralizing an alkylamine with nitric acid, reacting it with cyanamide to form the alkylguanidine nitrate, and subsequently dehydrating this intermediate. google.com
Nitrating Mixture Considerations: NO₂⁺ Ions in Guanidine Nitrate-Sulphuric Acid
Further investigation into the reaction between guanidine nitrate and sulfuric acid has revealed that it is more accurately described as a nitration reaction rather than a simple dehydration. cdnsciencepub.com The mixture of concentrated sulfuric acid and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺). byjus.comquora.com Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the nitronium ion. byjus.com This powerful electrophile is the active species responsible for the nitration. cdnsciencepub.combyjus.com This mechanism, involving the presence of NO₂⁺ ions, is likely responsible for the formation of alkylnitroguanidines from alkylguanidine nitrates and provides a more accurate model than the dehydration hypothesis. cdnsciencepub.com In the specific case of treating this compound with this acid mixture, nitroguanidine (B56551) itself has been isolated as a product. cdnsciencepub.com
Thermodynamic and Kinetic Parameters Influencing Synthesis
While specific thermodynamic and kinetic data for this compound synthesis are not extensively detailed in the available literature, general principles of chemical synthesis apply. The rate and outcome of the synthesis are influenced by key parameters such as temperature, pressure, and reactant concentrations. researchgate.netdtu.dk For nitration reactions, which are typically exothermic, temperature control is crucial to prevent side reactions and ensure safety. byjus.com The study of reaction kinetics involves determining parameters like the rate constant, activation energy, and Arrhenius constant, which quantify the reaction's speed and its temperature dependence. researchgate.net Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the spontaneity and equilibrium position of the reaction. researchgate.net The interplay of these factors is critical for optimizing reaction conditions to achieve high yields and purity of the desired product. nih.gov
Advanced Synthetic Strategies and Modifications
To synthesize more complex molecules containing the phenylguanidine moiety or to control the reactivity of the guanidine group, chemists employ advanced strategies such as the use of protecting groups and the targeted formation of various salts.
Salt Formation of Phenylguanidine with Various Acids
Phenylguanidine, as a strong base, readily forms salts with a wide range of inorganic and organic acids. This compound is itself a salt formed with nitric acid. The formation of different salts can alter the compound's physical properties, such as solubility and crystallinity, which is important for purification and handling. The process typically involves treating the free base form of phenylguanidine with a stoichiometric amount of the desired acid in a suitable solvent. google.com
Examples of phenylguanidine salts include:
Phenylguanidine hydrochloride: Formed by treating the free base with hydrochloric acid.
Phenylguanidine carbonate: Formed from the reaction between N-phenylguanidine and carbonic acid. cymitquimica.com
Other salts mentioned in the literature include those formed with acetate, ascorbate, benzoate, citrate, maleate, mesylate, phosphate, succinate, sulfate, and tartrate. google.com
This versatility in salt formation is a key chemical property of phenylguanidine and its derivatives.
Purification Techniques for this compound and Related Compounds
The isolation and purification of this compound and analogous guanidinium (B1211019) salts are critical steps in their synthesis to ensure the removal of unreacted starting materials, byproducts, and other impurities. The inherent polarity and salt-like character of these compounds dictate the selection of appropriate purification methodologies. The primary techniques employed are recrystallization and various forms of chromatography, with the choice depending on the scale of the preparation and the nature of the impurities.
Recrystallization
Recrystallization is the most common and often the most effective method for purifying solid organic compounds like this compound. This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
Solvent Selection: The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. For this compound and its derivatives, polar solvents are generally effective.
Alcohols: Ethyl alcohol and propan-2-ol are frequently cited for the recrystallization of this compound. prepchem.comd-nb.info In one documented procedure, crude this compound is purified by recrystallization from ethyl alcohol to yield a white crystalline solid. prepchem.com Another study reports the use of propan-2-ol for the recrystallization of N-phenylguanidinium nitrate, resulting in light purple crystals. d-nb.info Substituted N-arylguanidinium nitrates have also been successfully recrystallized from ethanol and propan-2-ol. d-nb.info
Water: For many substituted guanidine nitrates, water is an effective recrystallization solvent. cdnsciencepub.com However, for some guanidinium salts, recrystallization from water can be challenging due to high solubility or the formation of hydrates. google.com In such cases, concentrating the aqueous solution under reduced pressure may be necessary to induce crystallization. google.com
Mixed Solvent Systems: When a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed. Common combinations include ethanol/ether and toluene/heptane for related substituted guanidines. google.comgoogle.com In this method, the compound is typically dissolved in a solvent in which it is highly soluble (the "good" solvent), and then a solvent in which it is poorly soluble (the "bad" solvent) is added until turbidity is observed. The solution is then heated until it becomes clear and allowed to cool slowly for crystal formation.
General Recrystallization Procedure:
The crude this compound is dissolved in a minimum amount of the hot recrystallization solvent.
The hot solution is filtered, if necessary, to remove any insoluble impurities.
The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
The purified crystals are collected by suction filtration.
The crystals are washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.
The purified product is dried, often under vacuum, to remove the last traces of solvent.
The effectiveness of recrystallization is often assessed by the melting point of the purified compound and spectroscopic analysis. For instance, purified this compound exhibits a melting point of 125-127 °C. prepchem.com
| Compound | Recrystallization Solvent(s) | Reference |
| This compound | Ethyl alcohol | prepchem.com |
| N-phenylguanidinium nitrate | Propan-2-ol | d-nb.info |
| Substituted guanidine nitrates | Water | cdnsciencepub.com |
| N-(l-naphthyl)-N'-(3-fluorophenyl)-N'-methyl guanidine HCl | Absolute ethanol/ether | google.com |
| A phenyl guanidine derivative | Toluene/heptane | google.com |
Chromatographic Methods
Chromatography provides an alternative and often more powerful method for purification, especially for complex mixtures or when impurities have similar solubility to the desired product.
Liquid Chromatography (LC): Liquid chromatography is a versatile technique for the separation of guanidino compounds. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used analytical technique that can be adapted for the preparative purification of guanidino compounds. researchgate.net The stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water-acetonitrile or water-methanol, often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.
Ion-Exchange Chromatography: Given the cationic nature of the phenylguanidinium (B1229882) ion, cation-exchange chromatography is a suitable purification method. In this technique, the positively charged phenylguanidinium ions bind to a negatively charged stationary phase. They are subsequently eluted by increasing the salt concentration or changing the pH of the mobile phase.
Flash Chromatography: For larger scale purifications, flash chromatography over silica gel can be employed. orientjchem.org A solvent system of appropriate polarity is used to separate the target compound from less polar or more polar impurities. For polar compounds like guanidine derivatives, polar solvent systems such as methanol (B129727) in dichloromethane (B109758) are often used. thieme-connect.com
Gas Chromatography (GC): Direct analysis of highly polar and non-volatile compounds like this compound by GC is generally not feasible. However, GC methods have been developed for the analysis of various guanidino compounds after a pre-column derivatization step. oup.comnih.gov This converts the non-volatile analytes into more volatile derivatives suitable for GC analysis. While primarily an analytical technique, the principles can inform the development of purification strategies by identifying the nature and number of impurities present.
Other Purification Techniques
Electrodialysis: For the recovery of guanidine salts from dilute and contaminated aqueous solutions, electrodialysis has been described as a viable method. This technique uses ion-exchange membranes and an electric field to separate and concentrate the salt, offering an alternative to energy-intensive evaporation methods. google.com
Adsorption: Methods involving adsorption onto carbonaceous or clay adsorbents have been patented for the removal of guanidine compounds from aqueous media. google.com This can be useful as a preliminary purification step to remove specific types of impurities.
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
The FT-IR spectrum of phenylguanidine nitrate (B79036) displays a series of absorption bands that correspond to the fundamental vibrations of its functional groups. The high-wavenumber region is characterized by stretching vibrations of N-H and C-H bonds. Aromatic C-H stretching vibrations typically appear as a cluster of weak to moderate bands just above 3000 cm⁻¹. wiley.com The N-H stretching vibrations of the guanidinium (B1211019) group are observed as broad bands in the region of 3100-3400 cm⁻¹, with the broadening attributable to extensive hydrogen bonding within the crystal lattice.
The double bond region of the spectrum is particularly informative. Aromatic C=C ring stretching vibrations are found around 1600 cm⁻¹ and 1500 cm⁻¹. wiley.com The C=N stretching of the guanidinium moiety gives rise to a strong absorption band, expected around 1680 cm⁻¹. rsc.org One of the most prominent features in the spectrum is a very strong and broad band associated with the asymmetric stretching of the nitrate anion, which is typically observed between 1350-1380 cm⁻¹. upi.eduresearchgate.net
FT-Raman spectroscopy provides complementary information to FT-IR, as different selection rules govern the activity of vibrational modes. While water is a strong absorber in IR, it produces a weak Raman signal, making Raman spectroscopy particularly useful for analyzing aqueous samples or hydrated crystals. horiba.com
In the FT-Raman spectrum of phenylguanidine nitrate, a key diagnostic peak is the intense, sharp band corresponding to the symmetric stretching vibration (ν₁) of the nitrate ion, which appears consistently around 1046 cm⁻¹. nih.govmit.edu This peak is a definitive marker for the nitrate ion. Other bands related to the nitrate group can be observed at approximately 1657 cm⁻¹, 1285 cm⁻¹, and 854 cm⁻¹. researchgate.net The aromatic ring vibrations also give rise to distinct signals, including the ring-breathing mode. The low-frequency region (10-200 cm⁻¹) of the Raman spectrum can provide information on the lattice vibrations of the crystal. horiba.com
The vibrational bands of this compound can be assigned to specific motions within its constituent ions. The free nitrate ion possesses D₃h symmetry, but in the crystalline environment of the salt, this symmetry is lowered, leading to the splitting of degenerate vibrational modes and the activation of otherwise silent modes.
For the nitrate ion, the primary IR-active mode is the degenerate asymmetric stretch (ν₃), which is observed as a strong, often split, band around 1350-1380 cm⁻¹. upi.eduresearchgate.net The out-of-plane bending mode (ν₂) is also IR-active and appears near 840 cm⁻¹. upi.edu In Raman spectroscopy, the symmetric stretch (ν₁) is the most prominent feature, appearing around 1046 cm⁻¹, a band that is typically very weak or absent in the IR spectrum. nih.govmit.edu
The phenylguanidinium (B1229882) cation's functional groups are also clearly identifiable. The phenyl ring is characterized by its C-H stretches (>3000 cm⁻¹) and C=C ring stretches (around 1600 and 1500 cm⁻¹). The guanidinium group shows characteristic N-H stretches and bends, as well as a prominent C=N stretch around 1680 cm⁻¹. rsc.org
Table 1: Characteristic Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3400 - 3100 | Broad, Strong | N-H Stretching | Guanidinium |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretching | Phenyl |
| ~1680 | Strong | C=N Stretching | Guanidinium |
| ~1657 | Medium | NO-related Vibration | Nitrate |
| ~1600, ~1500 | Medium | C=C Ring Stretching | Phenyl |
| ~1380 - 1350 | Very Strong, Broad | Asymmetric N-O Stretching (ν₃) | Nitrate |
| ~1285 | Medium | NO-related Vibration | Nitrate |
| ~1046 | Very Strong (Raman) | Symmetric N-O Stretching (ν₁) | Nitrate |
| ~854, ~815-840 | Medium | Out-of-plane Bending (ν₂) | Nitrate |
| ~770 - 690 | Strong | C-H Out-of-plane Bending | Phenyl |
Electronic Spectroscopy
Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of UV or visible light. libretexts.orgmsu.edu
UV-Visible spectroscopy of phenylguanidine and its salts reveals important information about its electronic structure. The guanidinium group acts as an auxochrome, a group that modifies the light-absorbing properties of a chromophore (in this case, the phenyl ring). nih.govslideshare.net The absorption of UV radiation corresponds to the excitation of outer electrons, typically involving π → π* and n → π* transitions in unsaturated systems like the phenyl ring. shu.ac.ukyoutube.com
Studies combining experimental measurements and Time-Dependent Density Functional Theory (TD-DFT) calculations have elucidated the electronic transitions in phenylguanidine (PHGU). nih.govresearchgate.net The UV/Vis spectra are influenced by the solvent and, most significantly, by protonation. nih.govresearchgate.net Protonation of the guanidine (B92328) group to form the phenylguanidinium cation results in a hypsochromic shift (a shift to shorter wavelengths or higher energies) of the low-energy absorption bands. nih.govresearchgate.net This shift indicates that more energy is required for the electronic transition in the protonated form compared to the neutral molecule. The interaction with the nitrate anion in this compound would then modulate these electronic transitions. barbatti.org
Table 1: Representative Electronic Transitions in Phenylguanidine Derivatives
| Compound/Condition | Transition Type | Effect on λmax | Reference |
|---|---|---|---|
| Phenylguanidine (Neutral) | π → π* | Baseline absorption | nih.gov |
| Phenylguanidinium (Protonated) | π → π* | Hypsochromic Shift (Blue Shift) | nih.govresearchgate.net |
This table is generated based on described effects in the literature; specific wavelength values may vary with solvent and anion.
Photoluminescence (PL) spectroscopy provides insights into the emissive properties of a compound after it absorbs light. While specific PL studies focused solely on this compound are not prominent in the surveyed literature, the luminescence of related systems offers valuable context. For instance, the introduction of metal ions into complexes with ligands containing guanidine-like structures can enhance absorption and influence fluorescent properties. mdpi.com
In a different context, 1-phenylguanidine (B1195490) (PGua) has been used as an additive to passivate defects in perovskite films for solar cells. nih.gov In this application, the PGua-treated films exhibit a significantly higher photoluminescence quantum yield (PLQY) of 6.5% compared to untreated films (1.47%). nih.gov This enhancement suggests that the phenylguanidinium moiety can effectively reduce non-radiative recombination pathways, thereby boosting luminescence. nih.gov The PL properties of pure this compound would depend on the electronic structure of the phenylguanidinium cation and how its excited states decay, which can be influenced by aggregation and intermolecular interactions in the solid state. nih.gov
The UV/Vis spectrum of phenylguanidine is highly sensitive to its chemical environment, particularly to protonation and subsequent anion binding. As established, protonation of the guanidine group to form the phenylguanidinium ion induces a hypsochromic (blue) shift in the absorption spectrum. nih.govacs.org
This effect can be used to study anion interactions. When the phenylguanidinium cation forms a complex with an anion, such as nitrate, the hypsochromic shift is reduced. nih.govbarbatti.org The magnitude of this reduction is correlated with the basicity of the anion and the strength of the hydrogen bonding interaction between the guanidinium group and the anion. nih.govbarbatti.org This principle forms the basis for using chromophore-guanidine compounds as selective anion sensors. barbatti.org For a series of phenylguanidine salts, the λmax values are directly related to the properties of the counter-anion, demonstrating a clear structure-property relationship that is observable via UV-Vis spectroscopy. nih.gov
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry is a key analytical technique for determining the mass-to-charge ratio of ions, allowing for molecular weight determination and structural elucidation.
Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that separates chemical mixtures by gas chromatography and then identifies the components at a molecular level using mass spectrometry. While GC/MS is a powerful tool for the analysis of volatile and thermally stable compounds, its direct application to ionic salts like this compound is challenging due to the compound's low volatility.
However, the underlying principles of mass spectrometry are crucial for its characterization, often using techniques like Electrospray Ionization (ESI-MS). researchgate.net For related, more volatile compounds like 1,3-diphenylguanidine (B1679371) (DPG), GC-MS and more commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used for detection and quantification in various samples. acs.orgnih.gov In synthetic chemistry, mass spectrometry is an indispensable tool. For example, in a synthesis involving phenylguanidinium nitrate as a reactant, the resulting product was characterized by ¹H-NMR and elemental analysis, with mass spectrometry confirming the molecular weight of the final compound. google.com For the purpose of identifying "unknowns" or monitoring reactions involving phenylguanidine derivatives, LC-MS with a soft ionization technique like ESI would be the method of choice, as it preserves the molecular ion for identification. acs.orgrsc.org
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By comparing the experimentally determined mass percentages of the constituent elements with the calculated theoretical values, the purity and empirical formula of the synthesized compound can be verified. The theoretical composition of this compound, derived from its molecular formula C₇H₁₀N₄O₃, is presented below.
Table 1: Elemental Composition of this compound (C₇H₁₀N₄O₃)
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 42.43 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 5.09 |
| Nitrogen | N | 14.007 | 4 | 56.028 | 28.27 |
| Oxygen | O | 15.999 | 3 | 47.997 | 24.21 |
| Total | 198.18 | 100.00 |
Note: The molecular weight is 198.18 g/mol . nih.gov
Crystallographic Studies
Crystallographic techniques are indispensable for elucidating the three-dimensional arrangement of atoms within a crystalline solid. These methods provide definitive information about molecular structure, bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Crystal Structure Determination
For this compound, an SC-XRD analysis would reveal the exact spatial relationship between the phenylguanidinium cation and the nitrate anion. The data obtained would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the precise coordinates of each atom in the asymmetric unit. While specific experimental data for this compound is not detailed in the provided search results, the technique's application would be essential for a complete structural elucidation. mdpi.com
Powder X-ray Diffraction for Crystalline Nature Confirmation
Powder X-ray diffraction (PXRD) is a powerful technique used to confirm the crystalline nature of a bulk sample and to identify different solid forms. americanpharmaceuticalreview.com Unlike SC-XRD, which requires a single crystal, PXRD is performed on a finely powdered sample containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a unique fingerprint of the crystalline phase. researchgate.net
A crystalline material like this compound will produce a PXRD pattern characterized by a series of sharp, well-defined peaks at specific diffraction angles (2θ). researchgate.netresearchgate.net The position and intensity of these peaks are determined by the crystal lattice structure. In contrast, an amorphous material, which lacks long-range atomic order, would produce a pattern with one or more broad, diffuse halos. americanpharmaceuticalreview.com Therefore, PXRD is a crucial tool for verifying that a synthesized batch of this compound is indeed crystalline and to check for the presence of any other crystalline phases or polymorphs. dectris.comnih.gov
Analysis of Inter- and Intra-molecular Interactions and Hydrogen Bonding Networks
The crystal structure of this compound is stabilized by a network of intermolecular forces, primarily strong hydrogen bonds. These non-covalent interactions dictate the packing of ions in the solid state. libretexts.org
In the crystal lattice, the phenylguanidinium cation acts as a hydrogen bond donor, while the nitrate anion serves as a hydrogen bond acceptor. nih.gov The guanidinium group [C(NH₂)₃]⁺ is known for its ability to form multiple hydrogen bonds. In the case of phenylguanidine, the N-H groups are the donor sites. The nitrate anion (NO₃⁻), with its three oxygen atoms, is an effective hydrogen bond acceptor.
The primary interaction is the N-H···O hydrogen bond between the hydrogen atoms of the guanidinium group and the oxygen atoms of the nitrate ion. These interactions link the cations and anions into an extensive three-dimensional network. rsc.orgmdpi.com Studies on similar molecular systems containing urea (B33335) functionalities (which are structurally related to guanidine) and nitrate anions show N···O distances for N-H···O hydrogen bonds in the range of approximately 2.8 Å to 3.1 Å. nih.gov It is expected that the hydrogen bonds in this compound would fall within a similar range, creating a stable, charge-neutral crystalline solid. The analysis of these hydrogen bond networks is critical for understanding the structure and stability of the compound. uni-bayreuth.de
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties with a favorable balance between computational cost and accuracy. DFT calculations for phenylguanidine nitrate (B79036) and related compounds involve optimizing the molecular structure and analyzing various electronic and chemical parameters.
The first step in most quantum chemical calculations is geometry optimization, which locates the minimum energy structure on the potential energy surface. utwente.nl For phenylguanidine nitrate, this process involves adjusting the bond lengths, bond angles, and dihedral angles of the phenylguanidinium (B1229882) cation and its associated nitrate anion until a stable conformation is reached.
Theoretical studies on similar compounds, such as 2-(1-Phenylethylideneamino) guanidine (B92328) and guanidinium (B1211019) nitrate, have been successfully performed using DFT methods like B3LYP with basis sets such as 6-311+G(d,p). dergipark.org.tr In the case of this compound, optimization would confirm the planarity of the guanidinium group, influenced by the sp² hybridized central carbon atom, and determine the twist angle of the phenyl ring relative to this plane. researchgate.net The calculations would also define the hydrogen bonding interactions between the phenylguanidinium cation's N-H groups and the oxygen atoms of the nitrate anion, which are critical to the salt's crystal structure and stability. uj.edu.pl The optimized geometric parameters obtained from these calculations are typically in good agreement with experimental data from X-ray diffraction, with minor deviations attributed to the calculations being performed on an isolated molecule in the gas phase versus the solid-state crystal lattice in experiments. dergipark.org.tr
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity and electronic properties. dergipark.org.tr The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. edu.krd A small energy gap suggests high reactivity and that the molecule is a "soft" molecule, while a large gap indicates high stability and "hardness". dergipark.org.tredu.krd
For compounds related to this compound, DFT calculations have been used to determine these values. The HOMO-LUMO transition often involves an intramolecular charge transfer. dergipark.org.tr In a study on phenylpiperazinium nitrate, a structurally similar salt, the HOMO-LUMO gap was calculated to be 4.24 eV. researchgate.net In another analysis of 2-(1-Phenylethylideneamino) guanidine, the transition was described as an electron density transfer from the nitrogen to the carbon atoms in the ring. dergipark.org.tr The narrow energy gap in such compounds is often associated with potential nonlinear optical (NLO) activity. dergipark.org.tr
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| Phenylpiperazinium dinitrate | DFT/B3LYP/6-311G(d,p) | - | - | 4.24 | researchgate.net |
| 2-(1-Phenylethylideneamino) guanidine | DFT/B3LYP/6-311+G(d,p) | -5.74 | -1.22 | 4.52 | dergipark.org.tr |
Mulliken population analysis is a method for estimating partial atomic charges, providing insight into the charge distribution within a molecule. wikipedia.orguni-muenchen.de This analysis helps in understanding the electrostatic potential and identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. The calculation involves partitioning the total electron population among the atoms in the molecule based on the contribution of their basis functions to the molecular orbitals. cam.ac.uk
In guanidinium-based salts, the positive charge is typically delocalized over the guanidinium group, while the negative charge resides on the anion. NBO (Natural Bond Orbital) analysis, a related technique, can further confirm charge transfer interactions within the molecule. uj.edu.pl For 2-(1-Phenylethylideneamino) guanidine, Mulliken charge analysis confirmed intramolecular charge transfer interactions. dergipark.org.tr The analysis reveals that in the guanidinium moiety, the central carbon atom typically carries a positive charge, while the nitrogen atoms are negatively charged, reflecting their higher electronegativity. The hydrogen atoms attached to the nitrogens are positively charged. This distribution is crucial for forming the hydrogen bond network with the nitrate anion.
| Atom (in Guanidinium Moiety) | Mulliken Charge (e) |
|---|---|
| C (central) | +0.2 to +0.4 |
| N (amino) | -0.6 to -0.8 |
| H (on N) | +0.3 to +0.5 |
Global chemical reactivity descriptors can be derived from the HOMO and LUMO energy values using Koopmans' theorem. These parameters quantify various aspects of a molecule's reactivity. edu.krdajchem-a.com
Ionization Energy (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO .
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO .
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2 .
Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2 . This is approximately half the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a change in its electron number. It is calculated as S = 1 / η .
Using the FMO data from a related compound, 2-(1-Phenylethylideneamino) guanidine, these parameters can be estimated.
| Parameter | Formula | Calculated Value (eV) |
|---|---|---|
| Ionization Energy (I) | -EHOMO | 5.74 |
| Electron Affinity (A) | -ELUMO | 1.22 |
| Electronegativity (χ) | (I + A) / 2 | 3.48 |
| Chemical Hardness (η) | (I - A) / 2 | 2.26 |
| Chemical Softness (S) | 1 / η | 0.44 |
Nonlinear optical (NLO) materials are of significant interest for applications in optical communications and data processing. core.ac.ukrug.nl The NLO response of a molecule is characterized by its hyperpolarizability (β). DFT calculations provide a reliable method for predicting these properties. core.ac.uk Molecules with large hyperpolarizability values, often featuring donor-pi-acceptor structures that facilitate intramolecular charge transfer, are promising NLO candidates. researchgate.net
Guanidinium salts are often investigated for their NLO properties. The first hyperpolarizability (β) is calculated to quantify the second-order NLO response. The calculated value is typically compared to that of a standard NLO material like urea (B33335) for reference. researchgate.net Theoretical studies on 2-(1-Phenylethylideneamino) guanidine have shown that a narrow HOMO-LUMO gap is beneficial for NLO activity, and its calculated hyperpolarizability confirms its potential as an NLO material. dergipark.org.tr
| Compound | Method | Dipole Moment (μ) (Debye) | Hyperpolarizability (β) (esu) | Source |
|---|---|---|---|---|
| 2-(1-Phenylethylideneamino) guanidine | DFT/B3LYP/6-311+G(d,p) | 2.84 | 2.45 x 10-30 | dergipark.org.tr |
| Urea (Reference) | DFT/B3LYP (comparable level) | ~3.87 | ~0.79 x 10-30 | researchgate.net |
Molecular Dynamics Simulations and Conformational Analysis
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different molecular conformations and their relative energies.
For this compound, an MD simulation would be invaluable for performing a detailed conformational analysis. Key areas of investigation would include:
Hydrogen Bond Dynamics: Observing the formation, breaking, and persistence of hydrogen bonds between the phenylguanidinium cation and the nitrate anion. This is crucial for understanding the stability of the salt pair in different environments.
Solvent Effects: Simulating the molecule in a solvent (e.g., water) to see how interactions with solvent molecules affect its conformation and the association between the cation and anion.
Vibrational Motions: The simulation trajectory can be used to analyze atomic fluctuations and vibrational modes within the molecule.
By tracking parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), MD simulations can identify stable and flexible regions of the molecule, providing a comprehensive understanding of its conformational landscape. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. neovarsity.org These models employ statistical methods to build a mathematical relationship between molecular descriptors and the observed activity. nih.gov For guanidine derivatives, QSAR studies have been instrumental in understanding how structural modifications influence their biological interactions.
Detailed research findings indicate that the electronic properties of substituents on the phenyl ring are critical. For instance, in studies on related phenylguanidine compounds, the presence of electron-donating groups, such as a 4-methoxy group, was found to potentially enhance hydrogen bonding with target receptors, a key insight derived from QSAR analyses. smolecule.com The goal of a QSAR model is to predict the activity of new, unsynthesized compounds, thereby prioritizing experimental efforts. neovarsity.org The development of a robust QSAR model involves calculating various molecular descriptors, which can be categorized as follows:
| Descriptor Category | Description | Examples |
|---|---|---|
| Constitutional (1D/2D) | Based on the molecular formula and connectivity, independent of 3D conformation. | Molecular Weight, Atom Counts, Bond Counts |
| Topological (2D) | Characterize molecular shape, size, and branching based on the 2D graph representation. | Wiener Index, Kier & Hall Connectivity Indices |
| Geometrical (3D) | Describe the 3D structure of the molecule. | Molecular Surface Area, Molecular Volume |
| Quantum Chemical (3D) | Derived from the electronic structure of the molecule. | Dipole Moment, HOMO/LUMO Energies, Electrostatic Charges |
| Energy-Based (3D) | Calculated from molecular mechanics or docking simulations. nih.gov | Binding Energy, Intermolecular Energy, Electrostatic Energy. nih.gov |
The predictive power of a QSAR model is rigorously tested through internal and external validation techniques to ensure its reliability. neovarsity.orgnih.gov
Quantum Chemical Topology (QTAIM) Analysis of Electron Density
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework for analyzing the electron density of a chemical system. researchgate.net This method partitions the electron density to define atoms and the chemical bonds between them, providing quantitative insights into intra- and intermolecular interactions. researchgate.netuc.pt
For guanidine derivatives, QTAIM analysis has been applied to high-resolution, low-temperature X-ray diffraction data. uc.pt This approach allows for a detailed topological study of the electron density, revealing critical points where the gradient of the electron density is zero. mdpi.com These points are used to characterize the nature of chemical bonds and non-covalent interactions.
The key findings from a QTAIM analysis include:
Bond Critical Points (BCPs): Presence of a BCP between two atoms indicates a chemical bond or interaction. The properties of the electron density at this point (e.g., density value, Laplacian) reveal the bond's strength and character (covalent vs. ionic/electrostatic). mdpi.com
Ring Critical Points (RCPs): The presence of an RCP signifies a ring structure within the molecule. mdpi.com
Inter- and Intramolecular Interactions: QTAIM can precisely map and quantify hydrogen bonds and other weak interactions that are crucial for understanding the crystal packing and solid-state properties of salts like this compound. uc.pt
| QTAIM Parameter | Information Derived |
|---|---|
| Electron Density at BCP (ρ(r)) | Correlates with the strength of the interaction. |
| Laplacian of Electron Density at BCP (∇²ρ(r)) | Indicates the nature of the interaction (negative for shared covalent, positive for closed-shell/electrostatic). |
| Bond Path | The line of maximum electron density linking two nuclei, signifying a chemical interaction. |
| Atomic Basins | Defines the region of space belonging to a specific atom in the molecule. researchgate.net |
Mechanistic Insights from Computational Studies
Computational studies, particularly those using Time-Dependent Density Functional Theory (TD-DFT), have provided significant mechanistic insights into the electronic behavior of phenylguanidine and its derivatives. researchgate.netacs.org These studies simulate electronic excitations and predict spectroscopic properties, such as UV/Vis absorption spectra. researchgate.net
A key finding from these theoretical investigations is the effect of protonation on the electronic structure. researchgate.netacs.org The protonation of the guanidine subunit, as occurs in the formation of the phenylguanidine cation in this compound, induces a hypsochromic shift (a shift to shorter wavelengths or higher energies) in the primary absorption bands. researchgate.net
Furthermore, these studies have examined the influence of the counter-ion (anion). The complexation of the phenylguanidinium cation with anions, such as nitrate, can modulate the electronic properties. researchgate.net Theoretical predictions show that the magnitude of the hypsochromic shift is reduced upon complexation with anions, and the maximum absorption wavelength (λmax) in phenylguanidine salts correlates with the basicity of the anion and the strength of the hydrogen bonding interactions. researchgate.netacs.org
| Computational Method | Investigated Property | Key Mechanistic Insight |
|---|---|---|
| TD-DFT | UV/Vis Absorption Spectra | Protonation of the guanidine group causes a hypsochromic (blue) shift in absorption maxima. researchgate.net |
| DFT/PCM | Solvent and Anion Effects | Complexation with anions (like nitrate) reduces the hypsochromic shift; λmax correlates with anion basicity. researchgate.netacs.org |
| DFT | Molecular Orbitals | Provides understanding of how charge is redistributed upon excitation or protonation. frontiersin.org |
Reactivity and Chemical Transformations of Phenylguanidine Nitrate
Oxidation Reactions of the Nitrophenyl Group
While the reduction of nitroaromatics is more common, the oxidation of the nitrophenyl group in compounds like phenylguanidine nitrate (B79036) can occur under specific conditions. The nitrophenyl moiety is generally resistant to oxidation due to the deactivating effect of the nitro group. However, the aromatic ring can be susceptible to oxidative degradation or modification, particularly when activated by other substituents or under harsh conditions.
Drawing parallels from the oxidation of nitrophenols, potential reactions could lead to the formation of quinone-like structures. For instance, studies on the oxidation of 4-nitrophenol have shown that it can be converted to benzoquinone as the main product. researchgate.net This suggests that under suitable catalytic and oxidative pressure, the phenyl ring of phenylguanidine nitrate could potentially undergo oxidation. Enzymatic systems, such as those found in certain microorganisms, can hydroxylate nitrophenols to form nitrocatechols, indicating another possible, albeit biological, oxidative pathway. nih.gov
Table 1: Potential Oxidation Reactions of the Nitrophenyl Moiety
| Oxidant/System | Potential Product(s) | Remarks |
|---|---|---|
| Strong Chemical Oxidants (e.g., with certain catalysts) | Benzoquinone derivatives | This involves oxidation of the phenyl ring and loss of the nitro and guanidine (B92328) groups. researchgate.net |
Reduction of the Nitro Group to an Amino Group
The reduction of the aromatic nitro group is one of the most significant transformations for nitrophenyl compounds, providing a robust pathway to synthesize aromatic amines. This reaction is fundamental in organic synthesis as it converts a strongly electron-withdrawing group into a strongly electron-donating amino group, drastically altering the molecule's chemical properties. masterorganicchemistry.com For this compound, this would result in the formation of aminothis compound.
A variety of methods are available for this reduction, broadly categorized into catalytic hydrogenation and chemical reduction using dissolving metals. masterorganicchemistry.comcommonorganicchemistry.com
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. It is highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com
Metal/Acid Reduction: A classic and widely used method involves the use of an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comchemistrystudent.com The reaction proceeds through a series of intermediates involving single electron transfers from the metal. Following the reduction in acidic media, a base such as sodium hydroxide is typically added to deprotonate the resulting ammonium (B1175870) salt and liberate the free amine. chemistrystudent.com
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent(s) | Conditions | Advantages |
|---|---|---|
| H₂, Pd/C | Pressurized H₂ gas, solvent (e.g., Ethanol) | High efficiency, clean workup. commonorganicchemistry.com |
| H₂, Raney Ni | Pressurized H₂ gas, solvent | Useful when avoiding dehalogenation is necessary. masterorganicchemistry.com |
| Sn, conc. HCl | Reflux | Classic, reliable method. chemistrystudent.com |
| Fe, HCl or Acetic Acid | Reflux | Milder than Sn/HCl, more environmentally friendly. commonorganicchemistry.com |
Nucleophilic Substitution Reactions Involving the Guanidine Moiety
The guanidine group is characterized by its high basicity and strong nucleophilicity, stemming from the nitrogen atoms. ineosopen.orgresearchgate.net The central carbon of the guanidinium (B1211019) ion is highly electron-deficient but is sterically shielded and part of a resonance-stabilized system, making it resistant to nucleophilic attack. Therefore, the guanidine moiety itself does not undergo nucleophilic substitution.
Instead, the guanidine group functions as an excellent N-nucleophile. ineosopen.orgnih.gov The nitrogen atoms of phenylguanidine can participate in nucleophilic addition and substitution reactions. For instance, guanidines are known to react with electrophiles in:
Alkylation and Acylation: The nitrogen atoms can be alkylated by alkyl halides or acylated by acyl chlorides. smolecule.com
Aza-Michael Addition: Guanidines can act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds. nih.govnih.gov
The nucleophilicity of guanidines is so pronounced that it can present a challenge in certain synthetic applications, such as cycloadditions, where the competing aza-Michael reaction is often more common. nih.gov
Reactions in Multicomponent Systems: Catalytic Applications
Guanidine and its derivatives, particularly as their salts (guanidinium salts), have emerged as powerful organocatalysts in multicomponent reactions (MCRs). researchgate.netnih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. mdpi.com
Guanidinium salts like this compound can act as catalysts through several mechanisms:
Brønsted Acid Catalysis: The guanidinium ion can act as a weak Brønsted acid.
Hydrogen-Bond Donation: The N-H bonds of the guanidinium cation are excellent hydrogen-bond donors. This allows the catalyst to activate electrophiles (like carbonyl compounds) and stabilize anionic intermediates or transition states, thereby lowering the activation energy of the reaction. researchgate.net
A notable example is the use of guanidine hydrochloride to catalyze the one-pot, pseudo-five-component synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) in water. researchgate.net This demonstrates the potential of the guanidinium scaffold present in this compound to facilitate complex organic transformations under environmentally benign conditions.
Cyclization Reactions to Heterocyclic Compounds
The guanidine functionality is a valuable building block for the synthesis of nitrogen-containing heterocycles due to its N-C-N backbone.
The synthesis of pyrimidines via the condensation of a guanidine with a 1,3-dicarbonyl compound is a well-established and fundamental reaction in heterocyclic chemistry, often referred to as the Pinner synthesis. researchgate.net Phenylguanidine can react with a 1,3-diketone, such as acetylacetone (B45752) (2,4-pentanedione), to form a substituted pyrimidine ring. The reaction involves initial nucleophilic attack by the guanidine nitrogens on the carbonyl carbons, followed by condensation and dehydration to yield the aromatic pyrimidine ring. chemtube3d.com
While pyridine synthesis from guanidines is less common, various multicomponent reactions catalyzed by guanidine derivatives can lead to highly substituted pyridine scaffolds.
The benzo[e] masterorganicchemistry.comcommonorganicchemistry.comscispace.comtriazine ring system is an important scaffold in medicinal chemistry and materials science. researchgate.net While classical syntheses often start from precursors like 2-nitroaniline, acs.org recent methodologies have demonstrated the direct cyclization of N-arylguanidines to form these triazine systems. A 2023 study by Pomikło et al. detailed the synthesis of 3-substituted benzo[e] masterorganicchemistry.comcommonorganicchemistry.comscispace.comtriazines through the cyclization of N-arylguanidines. pubcompare.ai This transformation provides a modern and direct route to this heterocyclic core, highlighting the utility of the phenylguanidine structure as a direct precursor to more complex fused heterocyclic systems.
Reactions with Aminoguanidine Derivatives for Heterocyclic Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and nitrogen-rich precursors like guanidine derivatives are highly valuable starting materials. While direct reactions between this compound and aminoguanidine derivatives are not extensively documented, the reactivity of aminoguanidine itself provides significant insight into the formation of various heterocyclic systems, particularly 1,2,4-triazoles. Aminoguanidine and its salts are versatile reagents for constructing these ring systems due to the presence of a three-nitrogen and one-carbon chain in their structure. at.ua
The classical approach to synthesizing 3-amino-5-substituted-1,2,4-triazoles involves the acylation of aminoguanidine at its hydrazino moiety, followed by cyclization of the intermediate with an alkali. at.ua A more direct and modern approach, amenable to greener chemistry principles, utilizes the condensation of aminoguanidine bicarbonate with various carboxylic acids under microwave irradiation, often catalyzed by an acid. This method is efficient for producing a range of 5-substituted 3-amino-1,2,4-triazoles. mdpi.com
Aminoguanidine derivatives also react with α-dicarbonyl compounds, such as methylglyoxal, to form triazine rings. researchgate.netnih.govresearchgate.net This reaction proceeds through several steps: initial condensation to form a guanylhydrazone, subsequent dehydration, ring closure to a triazine derivative, and a final dehydration to yield the stable 3-amino-5-methyl-1,2,4-triazine. nih.gov This reactivity highlights the role of aminoguanidine as a potent scavenger of reactive dicarbonyl species. researchgate.net
The general reaction schemes for the synthesis of 1,2,4-triazoles from aminoguanidine derivatives are summarized in the table below.
| Starting Materials | Reagents/Conditions | Product | Ref. |
| Aminoguanidine bicarbonate, Carboxylic Acid | Microwave, Acid catalyst | 5-substituted 3-amino-1,2,4-triazole | mdpi.com |
| Aminoguanidine, Acylating agent | 1. Acylation, 2. Alkali | 3-amino-5-substituted-1,2,4-triazole | at.ua |
| Aminoguanidine, Methylglyoxal | Aqueous solution | 3-amino-5-methyl-1,2,4-triazine | nih.gov |
This table illustrates common synthetic routes utilizing aminoguanidine derivatives for heterocycle formation.
Interactions with Metal Ions and Complexation Chemistry
The coordination chemistry of guanidine derivatives is a rich and expanding field, driven by the versatile electronic and steric properties of the guanidinyl moiety. at.ua Guanidines can act as neutral, monodentate ligands, typically coordinating through the imine nitrogen atom. at.ua Upon deprotonation, the resulting guanidinate anion is a robust chelating ligand that can stabilize a wide array of metal ions across the periodic table in various oxidation states. at.uaencyclopedia.pub
In the case of this compound, the phenylguanidine exists as the phenylguanidinium (B1229882) cation. This cation itself has a negligible ability to act as a Lewis base toward metal ions because the nitrogen lone pairs are involved in the delocalized π-system of the resonant-stabilized cation. at.ua However, in a neutral or basic medium, the deprotonated phenylguanidine can act as a potent ligand. The coordination chemistry of N-substituted guanidines has been explored with numerous metals, including those from Group 3, lanthanides, and transition metals like titanium, copper, silver, and gold. encyclopedia.pubrsc.orgmdpi.com
The coordination typically involves the formation of a four-membered chelate ring with the metal center, exhibiting N,N'-bidentate coordination. encyclopedia.pub The phenyl substituent on the guanidine ligand influences the steric and electronic environment around the metal center. Organometallic complexes featuring guanidinato ligands have found applications in catalysis, including polymerization reactions. encyclopedia.pubresearchgate.net The nitrate ion in this compound would act as a counter-ion in any resulting cationic complex or could potentially participate in coordination, although it is generally a weakly coordinating ligand.
The table below summarizes key features of metal complexes with guanidine-type ligands.
| Metal Center | Ligand Type | Coordination Mode | Typical Geometry | Ref. |
| Ti(IV) | Monoanionic Guanidinate | N,N'-Bidentate | Distorted Trigonal Bipyramidal | mdpi.com |
| Cu(I), Ag(I) | Neutral Guanidine-phosphine | P,N-Chelate | - | rsc.org |
| Pt(II), Pd(II) | Neutral Guanine (contains guanidine-like moiety) | Monodentate (M-N bond) | Square Planar | mdpi.com |
| Group 3, Lanthanides | Monoanionic Guanidinate | N,N'-Bidentate | Varies | encyclopedia.pub |
| Fe, Co, Zn, Cu | Neutral Pyridoxylidene-Aminoguanidine | Tridentate (ONN) | Octahedral, Square Pyramidal | nih.gov |
This table provides examples of the diverse coordination chemistry of guanidine derivatives with various metal ions.
Protonation-Induced Reactivity and Spectroscopic Changes
Guanidines are among the strongest organic bases, a property attributed to the exceptional resonance stabilization of their conjugate acids, the guanidinium cations. In this compound, the guanidine moiety is already protonated. The positive charge is delocalized over the central carbon and the three nitrogen atoms, which significantly enhances its stability. This inherent stability influences its reactivity and spectroscopic properties.
Further changes in protonation state can be induced by altering the pH of the medium, although deprotonation of the phenylguanidinium cation requires a strongly basic environment. The electronic structure of the molecule is sensitive to these changes, which can be monitored using spectroscopic techniques like UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Vis Spectroscopy: Changes in the protonation state of an aromatic compound like phenylguanidine are expected to alter its electronic absorption spectrum. nih.govnih.gov Protonation or deprotonation can cause shifts in the absorption maxima (λmax), a phenomenon known as solvatochromism, which reflects changes in the electronic transitions within the molecule. For instance, the protonation of porphyrin isomers, studied by UV-Vis spectroscopy, showed distinct wavelength shifts in the Soret band upon formation of the dication, allowing for the determination of apparent pKa values. nova.edu A similar approach could be used to study the acid-base equilibria of phenylguanidine.
NMR Spectroscopy: 1H NMR spectroscopy is a powerful tool for observing changes in the chemical environment of protons. wikipedia.orgmsu.edu In phenylguanidine, the chemical shifts of the protons on the phenyl ring and the N-H protons are particularly informative. Upon a change in protonation state, the electron density around these nuclei would be altered, leading to a change in their chemical shifts. libretexts.org For example, the protonation of a nitrogen atom generally leads to a downfield shift (higher ppm) for adjacent protons due to the deshielding effect of the positive charge. Deuterium exchange studies can also be used to identify the labile N-H protons of the guanidinium group. rsc.org
The expected spectroscopic changes for phenylguanidine upon altering its protonation state are summarized below.
| Spectroscopic Technique | Observed Parameter | Expected Change upon Deprotonation | Rationale |
| UV-Vis Spectroscopy | λmax (Absorption Maximum) | Shift in wavelength (Hypsochromic or Bathochromic) | Alteration of the conjugated π-system and electronic energy levels. |
| 1H NMR Spectroscopy | Chemical Shift (δ) of N-H protons | Significant upfield shift | Increased shielding due to the removal of the positive charge and localization of lone pairs on nitrogen atoms. |
| 1H NMR Spectroscopy | Chemical Shift (δ) of aromatic protons | Minor shifts | Change in the electronic effect of the guanidinyl substituent on the phenyl ring. |
| 13C NMR Spectroscopy | Chemical Shift (δ) of guanidinyl carbon | Upfield shift | Increased electron density at the central carbon upon removal of the delocalized positive charge. |
This table outlines the anticipated spectroscopic consequences of changing the protonation state of the phenylguanidinium cation.
Analytical Methods and Detection in Research Matrices
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of phenylguanidine nitrate (B79036), allowing for the determination of the active cation and the nitrate counter-ion, as well as potential impurities.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of phenylguanidine nitrate and for monitoring the progress of reactions in which it is a reactant or product. mt.commestrelab.com Given that guanidine (B92328) and its derivatives are highly basic and polar, specific HPLC methods are required for effective separation. sielc.commtc-usa.com
A common approach involves reversed-phase HPLC, often on a C18 column. pharmainfo.inresearchgate.net However, due to the polarity of the guanidinium (B1211019) cation, retention can be poor. To overcome this, several strategies can be employed:
Ion-Pairing Chromatography: An ion-pairing agent is added to the mobile phase to form a neutral, more hydrophobic complex with the phenylguanidinium (B1229882) cation, enhancing its retention on a reversed-phase column.
Cation-Exchange Chromatography: This technique separates ions based on their affinity to an ion-exchange resin packed in the column. It is well-suited for analyzing the positively charged phenylguanidinium cation. nih.govresearchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds that are not well-retained in reversed-phase chromatography. mtc-usa.com
Pre-column Derivatization: To enhance UV detection and chromatographic retention, phenylguanidine can be derivatized prior to injection. For instance, guanidine salts can be derivatized with acetylacetone (B45752) to form a product that can be readily analyzed by HPLC. nih.gov
Detection is typically performed using a UV detector, as the phenyl group in phenylguanidine absorbs UV light. Guanidine itself is weakly UV-active and can be detected at low wavelengths, around 195-210 nm. sielc.comnih.govbohrium.com The presence of the phenyl ring allows for more specific detection at higher wavelengths.
For reaction monitoring, HPLC allows for the quantitative tracking of reactants, intermediates, and products over time. mt.com Automated systems can perform unattended sampling and analysis, providing near real-time data on reaction kinetics and yield. axcendcorp.comnih.gov This is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading.
Table 1: HPLC Method Parameters for Guanidine Compounds
While HPLC is ideal for the phenylguanidinium cation, ion chromatography (IC) is the preferred method for analyzing the nitrate anion. vajiramandravi.comchromatographytoday.com IC separates ions based on their interaction with an ion-exchange resin. chromatographytoday.comchesci.com For nitrate, an anion-exchange column is used. chesci.com The sample is introduced into a stream of eluent (e.g., a carbonate-bicarbonate buffer), which carries it through the column. researchgate.net The negatively charged nitrate ions are retained on the positively charged stationary phase and are separated from other anions present in the sample matrix. vajiramandravi.com
Coupling IC with tandem mass spectrometry (MS/MS) provides a highly sensitive and selective method for quantification. nih.gov After separation by IC, the eluent is directed to the mass spectrometer. The nitrate ions are typically ionized using electrospray ionization (ESI) in negative mode. In the mass spectrometer, the nitrate ion (NO₃⁻), with a mass-to-charge ratio (m/z) of 62, is selected in the first quadrupole. It then undergoes collision-induced dissociation, and specific fragment ions are monitored in the second quadrupole. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and lowers detection limits, making it possible to detect trace amounts of nitrate even in complex matrices. nih.gov This technique is particularly useful for determining the precise stoichiometry of the nitrate salt or for detecting nitrate impurities.
Spectrometric Methods for Quantification
Spectrometric methods offer a rapid and often simpler alternative to chromatography for the quantification of this compound. These methods can be tailored to detect either the cation or the anion.
The phenylguanidinium cation can be quantified using UV-Visible spectrophotometry. The presence of the aromatic phenyl ring results in a characteristic UV absorbance spectrum. By measuring the absorbance at the wavelength of maximum absorption (λmax) and comparing it to a calibration curve prepared with standards of known concentration, the concentration of phenylguanidine in a sample can be determined according to the Beer-Lambert law.
For the nitrate anion, several colorimetric methods exist. sydney.edu.au A common approach involves the nitration of an aromatic compound, such as phenol (B47542) or salicylic (B10762653) acid, in a strongly acidic medium. sydney.edu.auresearchgate.net This reaction produces a colored product whose absorbance can be measured with a spectrophotometer in the visible range. researchgate.net For example, the nitration of salicylic acid produces a yellow complex that absorbs maximally at 410 nm in a basic solution. sydney.edu.au Another method relies on the direct UV absorbance of the nitrate ion itself, typically measured around 220 nm. truman.edu However, this method is prone to interference from other UV-absorbing species, such as organic matter, which also absorb in this region. truman.edutandfonline.com A correction can be made by also measuring the absorbance at a wavelength where nitrate does not absorb (e.g., 275 nm) to subtract the contribution from interfering substances. truman.edu
Electrochemical Methods for Analysis
Electrochemical techniques provide another avenue for the analysis of this compound, specifically targeting the electroactive phenylguanidine moiety. Voltammetric methods, such as cyclic voltammetry or square-wave voltammetry, can be used to study the redox properties of guanidino compounds. researchgate.netresearchgate.net
The analysis of guanidine derivatives at a hanging mercury drop electrode often involves an electrode mechanism where the compound acts as an electrocatalyst. researchgate.net The guanidine derivative is first protonated and adsorbed onto the electrode surface. Subsequently, the protonated form is irreversibly reduced, regenerating the initial compound and producing hydrogen. researchgate.net The potential at which this reduction occurs and the magnitude of the resulting current can be used for qualitative and quantitative analysis. researchgate.net Guanidine-functionalized aromatics have also been studied for their reversible redox properties using cyclic voltammetry, indicating the applicability of these methods to phenylguanidine. acs.org The reduction potential of nitroguanidine (B56551) has been determined to be approximately -1.2 V versus a Ag/AgCl reference electrode, suggesting that guanidine compounds are reducible at negative potentials. dtic.mil
Isotopic Labeling Techniques for Mechanistic Investigations
Isotopic labeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. youtube.com By replacing one or more atoms in the phenylguanidine molecule with a heavier isotope (e.g., ¹⁵N for ¹⁴N, ¹³C for ¹²C, or ²H for ¹H), the fate of these atoms can be traced throughout a reaction. alfa-chemistry.comchemrxiv.org
For example, synthesizing phenylguanidine with a ¹⁵N-labeled guanidinium group allows researchers to follow the nitrogen atoms during a reaction. alfa-chemistry.comnih.gov Analysis of the products using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can reveal how bonds were broken and formed. nih.gov Mass spectrometry can distinguish between labeled and unlabeled molecules based on their mass difference, while NMR spectroscopy is sensitive to the nuclear spin of the isotope, providing detailed structural information about the location of the label in the product molecules. nih.gov This approach is invaluable for studying reaction pathways, identifying intermediates, and understanding the catalytic cycles of reactions where guanidines act as catalysts or reagents. rsc.org
Table 2: List of Compounds
Advanced Research Applications and Potential Areas of Investigation
Materials Science Applications
The exploration of phenylguanidine nitrate (B79036) in materials science is primarily focused on its potential development into novel functional materials. The presence of the highly delocalized guanidinium (B1211019) cation and the phenyl group suggests intriguing optical and electronic properties.
Organic nonlinear optical (NLO) materials are of significant interest for applications in optical data storage, telecommunication, and frequency conversion ualberta.ca. The NLO response in organic molecules is often associated with a donor-π-acceptor architecture that facilitates intramolecular charge transfer nih.gov. Guanidinium salts have emerged as promising candidates for NLO applications due to the favorable optical properties of the guanidinium cation.
Research into guanidinium-based crystals has demonstrated their potential as effective NLO materials. For instance, a study on N,N'-diphenylguanidinium nitrate (DPGN) highlighted its synthesis and potential as a new organic NLO crystal semanticscholar.org. This suggests that the guanidinium moiety, when combined with aromatic systems, can give rise to significant NLO properties. The delocalized π-electron system of the guanidinium cation contributes to the molecular hyperpolarizability, a key factor for second-order NLO activity. Further investigations into semi-organic NLO materials have also included guanidinium compounds, indicating a broad interest in this class of materials for optical applications. The development of organic crystalline guanidinium nitrate (GuN) has been explored for its structural, optical, and NLO properties, showing its potential for use in NLO devices mdpi.com.
While direct studies on the NLO properties of phenylguanidine nitrate are not extensively reported, the existing research on related guanidinium and diphenylguanidinium salts provides a strong rationale for its investigation in this area. The combination of the phenyl ring (an aromatic π-system) and the guanidinium group in this compound could lead to materials with significant second-harmonic generation (SHG) efficiency, a key characteristic of NLO materials.
Table 1: Examples of Guanidinium-Based NLO Crystals
| Compound Name | Crystal System | Key Finding |
|---|---|---|
| N,N'-Diphenylguanidinium Nitrate (DPGN) | - | Investigated as a new organic NLO crystal semanticscholar.org. |
| Guanidinium Nitrate (GuN) | - | Studied for its structural and NLO properties for device applications mdpi.com. |
The development of chemical sensors for the detection of various analytes is a critical area of research with applications in environmental monitoring, healthcare, and industrial process control dcu.ie. Guanidinium-based compounds have shown promise as components of chemical sensors due to the ability of the guanidinium group to form strong hydrogen bonds and interact with various anions and cations.
Research has shown that chromophore-guanidine derivatives can function as selective anion sensors. The binding of an anion to the guanidinium group can cause a shift in the absorption spectrum of the attached chromophore, allowing for colorimetric or fluorometric detection. This principle has been demonstrated with various guanidine-containing sensors designed for the detection of specific chemical species. For instance, guanidine-based dual-responsive fluorometric probes have been synthesized for the selective detection of Zn2+ cations and F− anions.
While specific applications of this compound in commercially available sensors are not documented, the fundamental properties of the phenylguanidinium (B1229882) cation make it a viable candidate for further research in sensor development. The phenyl group can be functionalized to tune the selectivity and sensitivity of the sensor, and the guanidinium group provides a robust binding site for target analytes.
Ion exchange is a process with wide-ranging applications, including water purification and chemical separation researchgate.netresearchgate.netcleanteqwater.comnih.govmdpi.com. The study of the ion exchange properties of specific compounds can lead to the development of new materials for these applications.
The guanidinium cation is known to participate in ion exchange processes. While much of the available research focuses on the use of ion-exchange resins for the removal of nitrate from water, the behavior of the guanidinium ion itself is also of interest. Studies have shown that guanidinium and its derivatives can interact with ion exchange systems. For example, research has demonstrated that guanidinium can recognize and block the activity of the Na+/H+ exchange system in various cell types.
The potential ion exchange properties of this compound would be determined by the behavior of the phenylguanidinium cation. Its ability to exchange with other cations on a solid support would depend on factors such as its size, charge, and affinity for the exchange sites. Further investigation is required to fully characterize the ion exchange properties of this compound and to explore its potential applications in areas such as chromatography or selective ion extraction.
Pharmacological and Biological Research
The guanidine (B92328) moiety is present in a number of biologically active molecules, and as such, this compound is a compound of interest for pharmacological and biological research.
The inhibition of specific enzymes is a key strategy in the treatment of various diseases, including diabetes and Alzheimer's disease.
α-Amylase and α-Glucosidase: These enzymes are involved in the digestion of carbohydrates, and their inhibition can help to control post-prandial hyperglycemia in diabetic patients ualberta.canih.govnih.govnih.govnih.govmdpi.comresearchgate.net. While many studies have focused on α-amylase and α-glucosidase inhibitors from natural plant sources, the potential of synthetic compounds like this compound is an area for investigation ualberta.canih.govnih.govnih.govnih.govmdpi.comresearchgate.net. The guanidine group, with its ability to form multiple hydrogen bonds, could potentially interact with the active sites of these enzymes. However, current research on specific inhibition of α-amylase and α-glucosidase by this compound is limited.
β-Secretase (BACE-1): This enzyme is a key target in the development of drugs for Alzheimer's disease, as it is involved in the production of amyloid-β peptides nih.gov. A review of guanidine-based compounds as BACE-1 inhibitors suggests that the guanidine moiety can be a valuable pharmacophore in the design of such inhibitors nih.gov. The development of selective BACE-1 inhibitors is an active area of research, and the structural features of this compound could serve as a starting point for the design of novel inhibitor candidates nih.govnih.gov.
The search for new antimicrobial and anticancer agents is a major focus of pharmaceutical research. Guanidine-containing compounds have a long history of use as antiseptics and have been investigated for a range of therapeutic applications.
Antimicrobial Activities: A number of studies have demonstrated the antimicrobial properties of phenylguanidine derivatives. For example, a series of benzyl (B1604629) and phenyl guanidine derivatives were synthesized and evaluated for their in vitro antibacterial activities against Staphylococcus aureus and Escherichia coli. Several of these compounds showed potent inhibitory activity, with minimum inhibitory concentration (MIC) values in the low µg/mL range mdpi.comnih.govnih.gov. The positively charged guanidinium group is thought to interact with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death.
Table 2: Antimicrobial Activity of Selected Phenyl Guanidine Derivatives
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | S. aureus | 0.5 nih.gov |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | E. coli | 1 nih.gov |
| 3-(4-trifluoromethyl)-benzyloxy derivative (aminoguanidine hydrazone series) | S. aureus | 1 nih.gov |
Anticancer Activities: The potential of guanidine derivatives as anticancer agents is also an area of active investigation. The guanidinium group can interact with negatively charged molecules such as DNA, and this interaction can be a mechanism for anticancer activity. Research has explored the anticancer properties of nitric oxide (NO) donors, which can include organic nitrates, in both in vitro and in vivo studies nih.govmdpi.com. While direct studies on the anticancer activity of this compound are not widely available, the known anticancer effects of related phenolic compounds and nitric oxide donors suggest that it may be a worthwhile candidate for future research nih.gov.
Investigations into Anti-diabetic Properties
The guanidine moiety is a cornerstone in the development of anti-diabetic agents, most notably represented by the biguanide drug Metformin. Research into phenylguanidine and its derivatives explores similar mechanisms of action, focusing on their potential to manage hyperglycemia. Studies on various guanidine derivatives have demonstrated promising anti-diabetic effects. For instance, in alloxan-induced diabetic rat models, certain sulphonylurea/guanidine derivatives have shown significant plasma glucose reduction, with some compounds performing better than the standard drug, glibenclamide nih.gov.
The anti-diabetic potential of such compounds is often investigated through their ability to inhibit key enzymes involved in carbohydrate metabolism. Phenyl-containing derivatives have shown potent inhibitory activity against α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into glucose nih.gov. By slowing this process, these compounds can help regulate postprandial blood glucose levels. Research has also explored the inhibition of glycogen phosphorylase, an enzyme that releases glucose from stored glycogen mdpi.com.
Furthermore, the nitrate component of this compound may contribute to its therapeutic potential. Inorganic nitrate and its metabolite, nitrite, can serve as a source of nitric oxide (NO), a crucial signaling molecule nih.gov. In diabetic states, the endogenous NO pathway is often impaired. Supplementation with nitrate has been shown to restore NO homeostasis, which can enhance the insulin signaling pathway, improve glucose uptake, and attenuate insulin resistance nih.gov. These beneficial effects extend to mitigating diabetes-related complications by improving vascular function and reducing inflammation and oxidative stress nih.gov.
| Component/Derivative | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Guanidine Derivatives | Enzyme Inhibition (α-amylase, α-glucosidase) | Potent inhibition, comparable or superior to acarbose in some studies. | nih.gov |
| Sulphonylurea/Guanidine Hybrids | Plasma Glucose Reduction | Demonstrated better results than glibenclamide in in-vivo diabetic rat models. | nih.gov |
| Inorganic Nitrate | Nitric Oxide (NO) Pathway Restoration | Enhances insulin signaling, improves glucose uptake, and attenuates insulin resistance. | nih.gov |
| Guanidine Derivatives | Enzyme Inhibition (Glycogen Phosphorylase) | Moderate inhibitory effects observed, contributing to reduced glucose release. | mdpi.com |
Applications in Drug Discovery: Lead Structure Development
In pharmaceutical research, a "lead structure" or "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal characteristics that require modification to create a viable drug candidate mdpi.comtechnologynetworks.com. The process of drug discovery often involves identifying such lead compounds and then optimizing their properties through medicinal chemistry jetir.org.
This compound serves as a compelling lead structure for several reasons. The guanidine group is a known pharmacophore with established bioactivity, while the phenyl ring provides a versatile scaffold for chemical modification. By altering the substituents on the phenyl ring, researchers can systematically explore the structure-activity relationship (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties jetir.org. This strategic modification is a cornerstone of lead optimization nih.gov.
Molecular Docking and Binding Interaction Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. It is a critical tool in structure-based drug design, allowing researchers to simulate the interaction between a ligand (like a phenylguanidine derivative) and the binding site of a target protein or enzyme nih.govmdpi.com. By analyzing these interactions, scientists can predict the binding affinity and understand the molecular basis of the ligand's activity.
In the context of anti-diabetic research, guanidine derivatives have been the subject of molecular docking studies to elucidate their mechanism of action. For example, novel sulphonylurea/guanidine derivatives were docked with the AKR1C1 complex (PDB ID: 4YVP) to predict their binding energy and mode of interaction nih.gov. Such studies often reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site of the target protein nih.gov. These insights are crucial for rational drug design, guiding the modification of lead structures to improve their binding and efficacy.
The process typically involves obtaining the three-dimensional crystal structure of the biological target from a repository like the Protein Data Bank (PDB) mdpi.com. The ligand's structure is then computationally placed into the receptor's binding site, and various conformations are scored based on their predicted binding energy nih.govresearchgate.net. These simulations can effectively screen large libraries of compounds and prioritize candidates for synthesis and biological evaluation, thereby streamlining the drug discovery process researchgate.net.
Role in Anion Recognition and Coordination Chemistry
The chemical structure of this compound imparts a dual character, allowing it to participate in both anion recognition through its guanidinium group and coordination chemistry via the nitrate anion.
The guanidinium group, which is protonated at physiological pH, is an excellent motif for anion recognition. It can form strong, noncovalent interactions, primarily through hydrogen bonds, with various anionic species nih.gov. This ability is well-documented in biological systems, where the guanidinium side chain of the amino acid arginine plays a critical role in binding anionic substrates like phosphates, sulfates, and carboxylates within enzyme active sites nih.gov. This inherent binding capability makes synthetic guanidinium-based receptors a focus of research for sensing and sequestering specific anions.
The nitrate ion (NO₃⁻) component is a versatile ligand in coordination chemistry. It can coordinate to metal ions in several modes, most commonly as a monodentate (binding through one oxygen atom) or a bidentate (binding through two oxygen atoms) ligand researchgate.netwikipedia.org. As the conjugate base of a strong acid, nitrate is a modest Lewis base and is classified as a hard ligand, preferring to bind with hard metal centers wikipedia.org. The geometry of coordination can influence the properties of the resulting metal complex. Transition metal nitrate complexes are common and often serve as important starting materials for the synthesis of other coordination compounds wikipedia.org.
Studies as Precursors for Medicinally Important Molecules
A precursor in medicinal chemistry is a compound that serves as a starting material for the synthesis of other, often more complex and biologically active, molecules. This compound is a valuable precursor due to its reactive functional groups, which allow for the construction of a diverse range of derivatives.
The guanidine core can be elaborated upon to create new chemical entities with varied pharmacological profiles. For example, diphenylguanidine has been used as a precursor to synthesize novel derivatives by reacting it with molecules like succinic or phthalic acid anhydrides. The resulting compounds, such as 2,5-dioxo-N,N'-diphenylpyrrolidine-1-carboximidamide, have been investigated for biological activities, including antihypoxic effects researchgate.net. This demonstrates how the basic guanidine framework can be built upon to generate molecules with specific therapeutic potential.
This concept is widely applied in drug synthesis. For instance, nitropyridines serve as versatile precursors for a wide array of bioactive molecules, including urease inhibitors, antimalarial agents, and anticancer compounds mdpi.com. Similarly, simple condensation reactions involving nitrogenous precursors can yield compounds with potential anti-Alzheimer's and anti-cancer properties mdpi.com. The phenylguanidine structure, therefore, represents a strategic starting point for synthesizing libraries of compounds for screening against various diseases, embodying a fundamental principle of medicinal chemistry where simpler building blocks are used to create complex and potent drugs.
Environmental and Toxicological Research Perspectives
Environmental Fate and Pathways in Various Matrices
The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments, including water, soil, and air. For phenylguanidine and its related compounds, research has focused on its presence and behavior in aquatic and terrestrial systems.
Compounds like 1,3-diphenylguanidine (B1679371) (DPG) are used in industrial processes, such as rubber vulcanization, leading to their potential release into the environment canada.ca. Studies have detected DPG in various environmental matrices, including stormwater, surface water, tap water, and even indoor dust, indicating its mobility and persistence nih.gov.
Once in the environment, the fate of DPG is governed by several factors. Due to its chemical nature, it is expected to exist predominantly as a cation at typical environmental pH levels. This positive charge causes it to adsorb strongly to negatively charged particles in soil and sediment canada.ca. Volatilization from water surfaces is considered an insignificant pathway due to its low estimated Henry's Law constant canada.ca. While hydrolysis is negligible at ambient temperatures, biodegradation is a key transformation pathway. Studies have shown that DPG is "inherently biodegradable," with rapid degradation observed in the presence of pre-adapted microbial populations canada.ca. A 2015 OECD 301D study concluded that DPG is "readily biodegradable" and that no persistent metabolites are expected to form europa.eu. However, under conditions without adapted microbes, its ultimate biodegradation half-life in water could be longer canada.ca.
| Environmental Matrix/Process | Finding/Pathway | Significance | Reference |
|---|---|---|---|
| Water | Detected in stormwater, surface water, and tap water. | Indicates mobility and potential for widespread, low-level contamination. | nih.gov |
| Soil/Sediment | Exists as a cation and adsorbs strongly to negatively charged particles. | Reduces mobility in groundwater but leads to accumulation in solids. | canada.ca |
| Biodegradation | Considered readily and inherently biodegradable, especially with adapted microbes. | Primary pathway for its removal from the environment. | canada.caeuropa.eu |
| Hydrolysis | Negligible at environmentally relevant temperatures. | Not a significant degradation pathway. | canada.ca |
| Volatilization | Expected to be a relatively unimportant fate process. | Compound is likely to remain in aquatic and terrestrial compartments. | canada.ca |
Consideration of Nitroaromatic Compound Toxicity in Environmental Systems
This compound belongs to the broader class of nitroaromatic compounds, which are recognized for their potential environmental and health impacts. The presence of the nitro group significantly influences the chemical properties and toxicity of these substances. Nitroaromatic compounds are known to be acutely toxic, mutagenic, and in many cases, suspected or established carcinogens. nih.gov Several have been identified as priority pollutants by the U.S. Environmental Protection Agency due to their hazardous nature. nih.gov
The chemical stability that makes nitroaromatic compounds useful in various applications also contributes to their persistence in the environment. nih.gov The electron-withdrawing properties of the nitro group, combined with the stability of the benzene ring, renders these compounds resistant to oxidative degradation. nih.gov This recalcitrance can lead to their accumulation in soil and water systems following industrial discharge or improper disposal. researchgate.net For instance, contamination from the manufacture and use of nitroaromatic explosives like 2,4,6-trinitrotoluene (TNT) has resulted in persistent environmental pollution at production sites. nih.gov The reduction of nitroaromatic compounds in the environment can lead to the formation of carcinogenic aromatic amines, further compounding their toxicological profile. nih.gov Research has shown that oxidation and reduction products of these compounds can damage DNA directly or form adducts that lead to mutations during DNA synthesis. nih.gov
Bioaccumulation and Ecotoxicological Potential
The environmental persistence of nitroaromatic compounds raises concerns about their potential for bioaccumulation and their broader ecotoxicological effects. researchgate.net Their resistance to natural degradation processes means they can remain in ecosystems for extended periods, increasing the likelihood of uptake by living organisms. researchgate.net While specific data on the bioaccumulation of this compound is not extensively detailed in the provided results, the general characteristics of nitroaromatics suggest a potential for ecological risk.
The widespread use of various nitroaromatic compounds in industries such as explosives, pesticides, and dyes has led to significant environmental contamination. researchgate.net This contamination poses long-term risks to ecosystems and human health. researchgate.net For example, nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) formed from atmospheric reactions contribute to air pollution and are noted for their toxicity, which often exceeds that of their non-nitrated parent compounds. nih.gov The accumulation of these persistent compounds in the environment is a serious threat, as they can be toxic to a wide range of organisms. researchgate.net
Table 1: General Toxicological Profile of Nitroaromatic Compounds
| Property | Description | Source Citation |
|---|---|---|
| General Toxicity | Acutely toxic to humans and wildlife. | nih.gov |
| Mutagenicity | Can cause transitions, transversions, and frameshift mutations in DNA. | nih.gov |
| Carcinogenicity | Many are suspected or established carcinogens. | nih.govresearchgate.net |
| Environmental Fate | Resistant to oxidative degradation, leading to persistence. | nih.govresearchgate.net |
| Byproducts | Can be reduced to form carcinogenic aromatic amines. | nih.gov |
Interdisciplinary Research Approaches
Integration of Chemistry, Biology, and Computational Science
Modern research into chemical compounds like this compound increasingly relies on the integration of chemistry, biology, and computational science. nih.gov This interdisciplinary approach allows for a more comprehensive understanding of a molecule's behavior, from its fundamental chemical properties to its interactions within complex biological systems.
Computational chemistry and biology provide powerful tools for predicting molecular interactions and properties. ucsf.edu For instance, computer models can simulate how a compound might bind to a specific protein target, offering insights that can accelerate drug discovery and design. nih.govucsf.edu These simulations are based on factors like molecular geometry and electromagnetic interactions. ucsf.edu By combining computational predictions with experimental validation, researchers can more effectively explore the structure, function, and potential modulation of therapeutic targets. nih.gov This synergy is crucial for developing new chemical modulators and understanding mechanisms of toxicity. nih.govufz.de
Table 2: Key Areas of Integrated Research
| Discipline | Contribution | Example Application | Source Citation |
|---|---|---|---|
| Chemistry | Synthesizes and characterizes compounds. | Custom synthesis of this compound for study. | chemscene.com |
| Biology | Evaluates the effects of compounds on living systems. | Investigating protein function and molecular mechanisms of action. | uga.edu |
| Computational Science | Models and predicts molecular behavior and interactions. | Simulating drug-target binding or predicting toxicity. | ucsf.edupitt.edu |
Collaborative Studies in Drug Abuse Research
While this compound itself is not commonly associated with substance abuse, interdisciplinary research into related compounds, particularly those containing nitrite groups, is an active area of investigation. nih.gov The abuse of inhaled nitrites, commonly known as "poppers" (e.g., amyl nitrite, butyl nitrite), has a long history and presents a unique case for collaborative study. nih.govnih.gov These substances are potent vasodilators that produce a rapid, short-acting "rush". nih.gov
Research in this area integrates epidemiology, clinical medicine, pharmacology, and social sciences to understand patterns of abuse, associated health risks, and effective interventions. nih.govnih.gov Epidemiological studies have explored the prevalence of nitrite use, particularly among specific populations, and have investigated potential links to other health issues. nih.govnih.gov Clinicians and pharmacologists study the adverse effects, which can range from mild reactions to life-threatening methemoglobinemia, and the potential for dangerous drug interactions. nih.govfda.gov Understanding the pharmacology, effects, and toxicity of these substances is essential for proper clinical assessment and treatment of abuse. thepermanentejournal.org This collaborative approach is vital for addressing the public health challenges posed by the abuse of such compounds. justice.gov
Emerging Trends and Future Research Directions
Novel Derivatization Strategies for Enhanced Functionality
The core structure of phenylguanidine offers a versatile scaffold for chemical modification. Novel derivatization strategies are being explored to enhance its inherent properties and introduce new functionalities. These strategies aim to improve solubility, bioavailability, and target specificity, thereby broadening the compound's applicability.
One emerging approach involves the functionalization of chitosan (B1678972) with phenyl carbamoylated guanidine (B92328). This process begins with the synthesis of S-methyl phenyl carbamoylated guanidine from S-methyl isothiourea, which is then reacted with chitosan. The resulting phenyl carbamoylated guanidine functionalized chitosan exhibits increased solubility in organic solvents like DMSO, opening up new avenues for its use in fields such as protein delivery fiu.edu.
Further research focuses on the synthesis of various substituted phenylguanidine and diphenylguanidine derivatives. These efforts are not merely academic exercises in synthesis but are targeted at creating molecules with enhanced biological activities. By introducing different functional groups onto the phenyl ring or the guanidine moiety, researchers can fine-tune the electronic and steric properties of the molecule to achieve desired outcomes researchgate.netresearchgate.net. The synthesis of acylguanidine analogues is another area of interest, with studies aiming to develop compounds with specific therapeutic actions nih.gov.
These derivatization strategies are summarized in the table below:
| Derivatization Strategy | Starting Materials | Resulting Compound | Potential Enhanced Functionality |
| Functionalization of Biopolymers | S-methyl isothiourea, Phenyl isocyanate, Chitosan | Phenyl carbamoylated guanidine functionalized chitosan | Increased solubility, potential for protein delivery fiu.edu |
| Substitution on Phenyl Ring | Substituted anilines, Guanylating agents | Substituted phenylguanidine derivatives | Modified biological activity, improved target specificity mdpi.comresearchgate.net |
| Acylation of Guanidine Group | Guanidines, Acylating agents | Acylguanidine analogues | Specific therapeutic activities, such as antithrombotic effects nih.gov |
Exploration of Structure-Activity Relationships for Targeted Applications
A deep understanding of the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to the design of new therapeutic agents. For phenylguanidine derivatives, SAR studies are crucial for optimizing their efficacy for targeted applications.
Quantitative Structure-Activity Relationship (QSAR) studies on N2-phenylguanines as inhibitors of viral enzymes have revealed important insights. For instance, the potency of these compounds is influenced by the hydrophobic, electronic, and group size parameters of substituents on the phenyl ring. Specifically, positive correlations have been found with the pi values of meta substituents and the resonance parameter of para substituents, while a negative correlation was observed with the pi values of para substituents nih.gov. Such studies provide a predictive framework for designing more potent inhibitors.
SAR studies on benzyl (B1604629) and phenyl guanidine derivatives have identified compounds with significant in vitro antibacterial activity. For example, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative of phenyl guanidine showed potent inhibition of both Staphylococcus aureus and Escherichia coli mdpi.com. Similarly, research on N,N'-diarylguanidines has led to the identification of selective noncompetitive NMDA receptor antagonists, with the substitution pattern on the phenyl rings being a key determinant of affinity and selectivity nih.gov.
The following table summarizes key findings from SAR studies of phenylguanidine derivatives:
| Derivative Class | Targeted Application | Key SAR Findings | Most Potent Example |
| N2-Phenylguanines | Antiviral (Herpes Simplex Virus Thymidine Kinase Inhibition) | Potency is correlated with hydrophobic and electronic parameters of phenyl substituents nih.gov. | N2-[m-(trifluoromethyl)phenyl]guanine nih.gov |
| Benzyl and Phenyl Guanidines | Antibacterial | Substitution on the benzyloxy moiety significantly impacts potency against S. aureus and E. coli mdpi.com. | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative mdpi.com |
| N,N'-Diarylguanidines | Neuroprotection (NMDA Receptor Antagonism) | Ortho or meta substituents on the phenyl rings enhance affinity for the NMDA receptor ion channel site nih.gov. | N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine nih.gov |
| Phenyl-Guanidines | Anticancer (Glioblastoma) | Certain substitution patterns lead to higher potency than the standard drug temozolomide (B1682018) in reducing glioblastoma cell proliferation researchgate.net. | Not specified |
Development of Sustainable Synthesis Methods
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. For phenylguanidine nitrate (B79036) and its derivatives, the development of sustainable synthesis methods is an active area of research.
Traditional methods for guanidine synthesis can involve harsh reagents and produce significant waste. Modern approaches focus on the use of catalysts and environmentally benign solvents. For example, the guanylation of amines with cyanamide (B42294) can be efficiently catalyzed by scandium(III) triflate in water, avoiding the need for preactivated guanylation reagents organic-chemistry.org. Another sustainable approach utilizes Ru(bpy)3Cl2 as a photocatalyst for the conversion of thioureas to guanidines in a mixture of water and ethanol (B145695) at room temperature under visible light organic-chemistry.org.
The use of cyanuric chloride as an activating reagent for di-Boc-thiourea provides a greener alternative to the classical use of HgCl2, thereby eliminating heavy-metal waste organic-chemistry.org. Furthermore, the development of one-pot multicomponent reactions, such as the palladium-catalyzed carbonylative coupling of cyanamide, aryl halides, and amines, offers a more efficient and atom-economical route to N-acylguanidines organic-chemistry.org.
These sustainable methods are highlighted in the table below:
| Sustainable Method | Key Features | Advantages |
| Scandium(III) triflate catalysis | Use of water as a solvent, mild conditions | Avoids preactivated guanylation reagents, suitable for aqueous-soluble substrates organic-chemistry.org |
| Photocatalysis with Ru(bpy)3Cl2 | Visible light irradiation, ambient temperature, water/ethanol solvent | Low-toxicity solvents, energy-efficient organic-chemistry.org |
| Cyanuric chloride activation | Replaces heavy-metal activators | Eliminates hazardous heavy-metal waste organic-chemistry.org |
| One-pot multicomponent reactions | Palladium catalysis, cascade reaction | High efficiency, good yields, atom economy organic-chemistry.org |
Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring
The precise characterization and real-time monitoring of chemical reactions and interactions are essential for process optimization and understanding mechanisms of action. Advanced spectroscopic techniques are being employed to study phenylguanidine nitrate and its derivatives with greater detail.
UV/vis spectroscopy has been utilized to explore the anion binding properties of aromatic guanidines. The protonation of the guanidine subunit leads to a blue shift in the lowest energy absorption bands, which is then reduced upon complexation with anions. In the case of phenylguanidine salts, these spectral shifts correlate with the basicity and hydrogen-bonding strength of the anion, demonstrating the potential of these compounds as selective anion sensors barbatti.org.
The structural characterization of newly synthesized phenylguanidine derivatives is routinely performed using a suite of spectroscopic methods, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry researchgate.netnih.gov. These techniques provide detailed information about the molecular structure and purity of the compounds. For instance, FTIR can identify characteristic N-H and C-H stretching bands, while NMR provides insights into the electronic environment of individual atoms within the molecule nih.gov.
Computational studies are also being used to predict and assign the UV spectra of guanidine and its protonated form, guanidinium (B1211019). These studies have shown that the absorption spectra of the neutral and cationic species are significantly different, with the protonated form exhibiting a strong absorption through a ππ* excitation that is absent in the neutral molecule barbatti.org.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science by accelerating the design of novel molecules with desired properties. The application of these computational tools to the design of phenylguanidine derivatives holds significant promise.
AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to develop predictive models. These models can then be used to screen virtual libraries of compounds and identify promising candidates for synthesis and testing, thereby reducing the time and cost of research and development nih.gov. For instance, AI can be used to predict the biological activities of compounds, assist in the early selection of promising candidates, and estimate outcomes before laboratory experiments are conducted nih.gov.
The application of AI in the design of phenylguanidine derivatives can be conceptualized in the following stages:
| AI/ML Application Stage | Description | Potential Impact on Phenylguanidine Research |
| Data-driven Hypothesis Generation | Analyzing existing data on phenylguanidine derivatives to identify patterns and generate new hypotheses for compound design. | More targeted and efficient exploration of the chemical space around the phenylguanidine scaffold. |
| Predictive Modeling | Developing models to predict the biological activity, toxicity, and pharmacokinetic properties of virtual phenylguanidine derivatives. | Prioritization of the most promising candidates for synthesis, reducing the number of costly experiments. |
| De Novo Design | Using generative models to create novel phenylguanidine-based structures with desired properties. | Discovery of entirely new classes of phenylguanidine derivatives with enhanced efficacy and novel mechanisms of action. |
| Synthesis Planning | Employing AI tools to devise efficient synthetic routes for the designed phenylguanidine derivatives. | Acceleration of the synthesis and testing cycle. |
Q & A
Q. What are the optimized synthetic routes for phenylguanidine nitrate, and how do reaction conditions influence yield?
this compound is synthesized via guanylation of appropriate amines (e.g., aniline derivatives) using hexamethyldisilazane, followed by debenzoylation and deprotonation in alkaline conditions (30% NaOH). Critical variables include amine purity, reaction temperature (optimized at 60–80°C), and stoichiometric ratios of reagents. Post-synthesis, nitrate salts are precipitated using nitric acid. Yield optimization requires careful pH control during salt formation and purification via recrystallization from ethanol-water mixtures .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?
Ultraviolet-visible (UV-Vis) spectroscopy identifies auxochromic effects of the guanidinium group (λmax ~260–280 nm), while electron ionization mass spectrometry (EI-MS) confirms molecular ion peaks (m/z 135 for the phenylguanidine moiety) and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves proton environments and carbon backbone structure. Purity is validated via high-performance liquid chromatography (HPLC) with UV detection .
Q. How should this compound be handled to ensure stability during storage?
The compound is hygroscopic and sensitive to light. Store in amber glass containers under inert gas (argon/nitrogen) at 4°C. Solubility in polar aprotic solvents (e.g., DMSO) and limited water solubility necessitate anhydrous handling for long-term stability .
Advanced Research Questions
Q. What mechanistic insights explain phenylguanidine’s role as a directing group in palladium-catalyzed C-H functionalization?
The guanidinium group coordinates with palladium catalysts, enabling regioselective ortho-arylation of phenylguanidine derivatives. Density functional theory (DFT) studies reveal that the nitrogen lone pairs facilitate Pd(II) coordination, stabilizing transition states during C-H activation. Reaction scope is influenced by electronic effects of substituents on the aryl ring and catalyst loading (typically 5–10 mol% Pd(OAc)2) .
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data for phenylguanidine derivatives?
Time-dependent DFT (TDDFT) simulations of electronic transitions predict UV-Vis absorption spectra, helping reconcile experimental anomalies (e.g., solvent-induced shifts). CASPT2/CASSCF calculations model excited-state behavior, while vibrational frequency analyses (IR/Raman) validate ground-state geometries. Cross-referencing computational and experimental data reduces ambiguity in structural assignments .
Q. What strategies address discrepancies in quantifying nitrate content in this compound under varying analytical conditions?
Ion chromatography with suppressed conductivity detection provides precise nitrate quantification (detection limit: 0.1 ppm). Z-score analysis identifies outliers in skewed datasets, while normalization to internal standards (e.g., chloride ions) mitigates matrix effects. For non-normal distributions, non-parametric tests (e.g., Mann-Whitney U) are recommended .
Q. How can reproducibility challenges in this compound synthesis be systematically addressed?
Strict adherence to protocols in peer-reviewed literature (e.g., hexamethyldisilazane method) is critical. Document reaction parameters (temperature, stirring rate, reagent ratios) in detail. Validate reproducibility using independent replicates and share raw data (e.g., NMR spectra, HPLC chromatograms) as supplementary materials. Utilize statistical process control (SPC) charts to monitor batch-to-batch variability .
Q. What experimental approaches elucidate the degradation pathways of this compound under thermal stress?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures and enthalpic changes. Accelerated stability studies (40°C/75% RH) coupled with LC-MS track degradation products (e.g., nitrous oxide, phenylurea derivatives). Kinetic modeling (Arrhenius plots) predicts shelf-life under ambient conditions .
Methodological Guidance
Q. How should researchers design experiments to study this compound’s reactivity in multi-component reactions?
Use a factorial design to screen variables (catalyst type, solvent polarity, temperature). Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Quench aliquots at timed intervals for HPLC-MS analysis to identify intermediates and byproducts. Apply multivariate analysis (e.g., PCA) to correlate reaction conditions with product distributions .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s biological assays?
Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC50/IC50 values with 95% confidence intervals. Assess goodness-of-fit via R<sup>2</sup> and residual plots. For non-linear kinetics, use mixed-effects models to account for inter-experiment variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
